molecular formula C5H4ClF3N2 B15329180 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B15329180
M. Wt: 184.55 g/mol
InChI Key: WGUQGMKOHDUVER-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-3-chloro-2-propanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 is highly reactive in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group (C3) and the aromatic ring’s electronic polarization .

Reagent Conditions Product Application
Ammonia/AminesReflux in DMF, DIPEA as base 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazolePrecursor for agrochemical intermediates
Alkoxides/ThiolsPolar aprotic solvent, 80–100°C4-Alkoxy-/4-thioether derivativesModulation of lipophilicity

Key Finding : Substitution efficiency depends on the nucleophile’s strength and solvent polarity. For example, aryl amines require catalytic Cu(I) for C–N coupling .

Electrophilic Reactions

The trifluoromethyl group deactivates the ring toward electrophilic substitution, but directed metalation strategies enable functionalization:

  • Directed ortho-Metalation (DoM) :
    Using LDA (Lithium Diisopropylamide) at −78°C, the C5 position undergoes lithiation, allowing reactions with electrophiles (e.g., CO₂, aldehydes). This yields carboxylates or alcohol derivatives critical for pharmaceutical intermediates.

Oxidation and Reduction

While the trifluoromethyl group is redox-inert, other positions exhibit reactivity:

Reaction Type Reagents Product Outcome
Oxidation (C5)KMnO₄, acidic conditions4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidEnhanced biological activity
Reduction (C=N)H₂, Pd/CPartially saturated pyrazoline derivativesAltered binding affinity in enzyme assays

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling :
    With aryl boronic acids and Pd(PPh₃)₄, the C4-Cl is replaced by aryl groups, producing biaryl pyrazoles. These derivatives show improved antifungal activity compared to carboxin (50% inhibition of Gibberella zeae at 100 µg/mL) .

Scientific Research Applications

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry, due to its unique structural features, including the trifluoromethyl and chloro substituents, which enhance its chemical stability and biological efficacy.

  • Molecular Formula : C6H5ClF3N3
  • Molecular Weight : 195.57 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability. This compound has been shown to disrupt various biochemical pathways, leading to its antiviral and antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains and has shown promising results in inhibiting growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory effects. The presence of the chloro group in this compound may enhance its selectivity towards COX inhibition .

Study on Anticancer Properties

In a study focused on the synthesis and biological evaluation of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. Notably, specific derivatives induced apoptosis in MDA-MB-231 cells through caspase activation and morphological changes indicative of programmed cell death .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole?

The synthesis typically involves cyclocondensation reactions. A common method includes reacting hydrazine derivatives with trifluoromethyl-substituted carbonyl precursors under controlled conditions. For example, cyclization of 1,3-diketones or alkynes with hydrazines in polar aprotic solvents (e.g., DMF) at 60–80°C yields the pyrazole core. Post-functionalization, such as chlorination at position 4, is achieved using POCl₃ or N-chlorosuccinimide . Key considerations:

  • Solvent choice (polar aprotic solvents enhance reaction rates).
  • Temperature optimization to minimize side reactions.
  • Purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and substituent positions (e.g., trifluoromethyl group at C3 and chloro at C4) .
  • NMR spectroscopy :
    • 1^1H NMR: Methyl group (1-CH₃) resonates at δ 3.8–4.0 ppm; pyrazole protons appear as singlets.
    • 19^{19}F NMR: CF₃ group shows a quartet near δ -60 ppm due to coupling with adjacent protons .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (212.56 g/mol) .

Q. What are the key reactivity patterns of this compound?

The chloro substituent at C4 is electrophilic, enabling nucleophilic substitution (e.g., with amines or alkoxides). The trifluoromethyl group stabilizes the ring via electron-withdrawing effects, directing electrophilic attacks to C4. Example reactions:

  • Suzuki coupling at C4 with boronic acids to form biaryl derivatives.
  • Hydrolysis of the chloro group to hydroxyl under basic conditions .

Advanced Research Questions

Q. How do reaction conditions impact the regioselectivity of trifluoromethyl-substituted pyrazole synthesis?

Regioselectivity is influenced by:

  • Precursor design : Trifluoroacetylated hydrazines favor 3-CF₃ substitution.
  • Catalytic systems : Copper(I) catalysts promote cycloadditions with alkynes, while palladium mediates cross-couplings .
  • Temperature : Higher temperatures (≥100°C) favor thermodynamically stable regioisomers.

Table 1 : Regioselectivity in Pyrazole Synthesis

PrecursorCatalystTemperatureMajor Product Ratio (3-CF₃:4-CF₃)
Trifluoroacetyl hydrazineNone80°C95:5
PhenylacetyleneCuI120°C80:20

Data derived from cycloaddition studies .

Q. What contradictions exist in reported biological activities of this compound?

Discrepancies arise in IC₅₀ values across studies due to:

  • Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) impacts cytotoxicity measurements.
  • Substituent effects : Derivatives with carboxylic acid groups (e.g., 5-carboxylic acid) show enhanced anti-inflammatory activity compared to the parent compound (IC₅₀ = 25 µM vs. >100 µM) .
  • Solubility : Poor aqueous solubility may underreport in vitro efficacy.

Q. How can computational methods predict interactions with biological targets?

Molecular docking and QSAR models analyze binding to targets like cyclooxygenase-2 (COX-2):

  • Docking simulations : The trifluoromethyl group forms hydrophobic interactions with COX-2’s active site.
  • QSAR parameters : Hammett constants (σ) for the chloro group correlate with inhibitory potency (R² = 0.89) .

Q. What crystallographic tools are optimal for resolving structural ambiguities?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

  • Data collection: High-resolution (<1.0 Å) datasets reduce refinement errors.
  • Twin refinement: For twinned crystals, SHELXL’s TWIN command improves accuracy .

Q. Methodological Recommendations

  • Synthesis optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm substituent positions .
  • Biological assays : Include solubility enhancers (e.g., DMSO/PEG mixtures) to improve compound bioavailability in vitro .

Properties

IUPAC Name

4-chloro-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQGMKOHDUVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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